(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
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Overview
Description
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a trifluoromethoxyphenyl group12. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,3-triazole derivatives, has been reported in the literature3456. These methods often involve the use of click chemistry, which is a type of chemical reaction that is characterized by its efficiency and lack of side reactions4. However, the specific synthesis process for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, has been analyzed using X-ray crystallography7. This technique provides detailed information about the arrangement of atoms in a crystal and can be used to determine the three-dimensional structure of the molecule7. However, the specific molecular structure of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
is not readily available in the literature.
Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole derivatives have been extensively studied4. These compounds are known for their high chemical stability and strong dipole moment4. However, the specific chemical reactions involving (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives have been studied4. These compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability4. However, the specific physical and chemical properties of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
are not readily available in the literature.
Scientific Research Applications
Catalyst Development
- Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) focused on a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared via a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition. This ligand forms a complex with CuCl, which efficiently catalyzes Huisgen 1,3-dipolar cycloadditions, showing potential as a powerful catalyst in organic synthesis (Ozcubukcu et al., 2009).
Synthesis of Pharmacological Compounds
- Ciproxifan Synthesis : Stark (2000) discussed the synthesis of ciproxifan, a histamine H3-receptor antagonist. The key reaction in this synthesis involved SNAr for acylated fluoroaromatics and demonstrated a convenient procedure for producing ciproxifan, which has implications in pharmacological research (Stark, 2000).
Drug Development
- P2X7 Antagonist for Mood Disorders : Chrovian et al. (2018) developed a novel P2X7 antagonist, using a dipolar cycloaddition reaction to create compounds with potential therapeutic applications in mood disorders. One of the synthesized compounds was advanced into phase I clinical trials (Chrovian et al., 2018).
Organic Chemistry and Material Science
- Liquid Crystal Properties : Zhao et al. (2013) synthesized a series of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds and studied their liquid crystal behaviors. This research is significant in the field of material science, particularly in the development of new liquid crystal materials (Zhao et al., 2013).
Antimicrobial and Antioxidant Research
- Antimicrobial and Antioxidant Activities : Saundane and Walmik (2013) explored the synthesis of azetidinone and thiazolidinone moieties linked to the indole nucleus. They evaluated these compounds for their antimicrobial, antimycobacterial, and antioxidant activities, highlighting the potential use of these compounds in pharmaceutical applications (Saundane & Walmik, 2013).
Safety And Hazards
The safety and hazards associated with the use of similar compounds, such as 1,2,3-triazole derivatives, have been evaluated in the context of their biological activities36. However, the specific safety and hazards of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
are not readily available in the literature.
Future Directions
The future directions for the research on 1,2,3-triazole derivatives are promising4. These compounds have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science4. Therefore, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest4. However, the specific future directions for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
are not readily available in the literature.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on the specific compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
.
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)25-13-3-1-2-11(6-13)15(24)22-7-12(8-22)23-9-14(20-21-23)10-4-5-10/h1-3,6,9-10,12H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGMQHPHQDQQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone |
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